molecular formula C13H19NO8 B13430952 Metaraminol Bitartrate Enantiomer

Metaraminol Bitartrate Enantiomer

Cat. No.: B13430952
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-BREQOKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaraminol Bitartrate Enantiomer is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine. This compound is known for its ability to increase both systolic and diastolic blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metaraminol Bitartrate Enantiomer can be synthesized through various chemical reactions. One common method involves the reaction of metaraminol with tartaric acid to form the bitartrate salt. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired enantiomer .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for enantiomeric separation. Freeze-drying and rotary evaporation are commonly used for pretreatment .

Chemical Reactions Analysis

Types of Reactions

Metaraminol Bitartrate Enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of metaraminol, which can be used for different therapeutic applications .

Mechanism of Action

Metaraminol Bitartrate Enantiomer acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also displaces norepinephrine from neuronal vesicles, enhancing its vasopressor effects .

Properties

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1

InChI Key

VENXSELNXQXCNT-BREQOKMYSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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